6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[2-(4-chlorophenyl)ethyl]hexanamide
Description
This compound features a quinazolinone core substituted with a bromo group at position 6, a sulfanylidene (C=S) moiety at position 2, and a hexanamide side chain linked to a 4-chlorophenethyl group. The quinazolinone scaffold is well-documented for its pharmacological relevance, particularly in anti-inflammatory and analgesic applications . Although direct synthesis data for this compound are absent in the provided evidence, analogous quinazolinones are typically synthesized via cyclocondensation of anthranilic acid derivatives followed by functionalization of the core structure .
Properties
CAS No. |
422288-38-8 |
|---|---|
Molecular Formula |
C22H23BrClN3O2S |
Molecular Weight |
508.86 |
IUPAC Name |
6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[2-(4-chlorophenyl)ethyl]hexanamide |
InChI |
InChI=1S/C22H23BrClN3O2S/c23-16-7-10-19-18(14-16)21(29)27(22(30)26-19)13-3-1-2-4-20(28)25-12-11-15-5-8-17(24)9-6-15/h5-10,14H,1-4,11-13H2,(H,25,28)(H,26,30) |
InChI Key |
CFELDQRYWCJAIY-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CCNC(=O)CCCCCN2C(=O)C3=C(C=CC(=C3)Br)NC2=S)Cl |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound 6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[2-(4-chlorophenyl)ethyl]hexanamide is a novel quinazolinone derivative that has attracted attention due to its potential biological activities. Quinazolinone derivatives are known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and comparative analysis with related compounds.
Chemical Structure and Properties
The molecular formula of the compound is C21H22BrN3O2S , with a molecular weight of 460.39 g/mol . The structure includes:
- A quinazolinone core with a bromo substituent.
- A sulfanylidene group which enhances its reactivity.
- An amide linkage , contributing to its pharmacological properties.
Research indicates that this compound may act through several mechanisms:
- Enzyme Inhibition : It has been shown to inhibit nicotinamide phosphoribosyltransferase (NAMPT), an enzyme involved in NAD biosynthesis, leading to cytotoxic effects against various cancer cell lines.
- Kinase Inhibition : The compound may also inhibit specific kinases involved in cell signaling pathways, which are crucial for cancer progression and inflammation.
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against certain bacterial strains .
Biological Activity and Therapeutic Applications
The biological activities associated with this compound include:
Anticancer Activity
Studies indicate that quinazolinone derivatives can induce apoptosis in cancer cells by modulating key signaling pathways. The ability to inhibit NAMPT suggests its potential as an anticancer agent, particularly in targeting cancers reliant on NAD metabolism.
Anti-inflammatory Effects
The compound's structural features may contribute to its anti-inflammatory properties, making it a candidate for treating inflammatory diseases.
Antimicrobial Properties
Research has demonstrated moderate to strong antibacterial activity against pathogens such as Salmonella typhi and Bacillus subtilis. This suggests potential applications in developing new antibiotics .
Comparative Analysis with Related Compounds
To understand the uniqueness and potential advantages of this compound, a comparison with similar quinazolinone derivatives is essential:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-(7-Bromo-2-methylquinazolin) | Bromo-substituted quinazolinone core | Anticancer activity |
| 2-(6-Bromoquinazolin) | Quinazoline ring with various substitutions | Antimicrobial properties |
| 4-Aminoquinazoline Derivatives | Similar bicyclic structure | Inhibitory effects on kinases |
This table illustrates how specific modifications in the structure can enhance or alter biological activity. The presence of unique functional groups in our target compound distinguishes it from others, potentially leading to novel therapeutic applications.
Case Studies and Research Findings
Several studies have focused on the biological activity of quinazolinone derivatives:
- In vitro Studies : Research has shown that derivatives similar to our compound exhibit significant cytotoxicity against various cancer cell lines, emphasizing the importance of the quinazolinone core in drug design.
- Docking Studies : Molecular docking studies have revealed strong binding interactions between the compound and target proteins involved in disease pathways, indicating its potential for further pharmacological evaluation .
- Antibacterial Screening : A study demonstrated that related compounds possess strong inhibitory activity against urease, suggesting that our compound could also exhibit similar properties after further evaluation .
Comparison with Similar Compounds
Substituent Effects on Bioactivity
- Target Compound vs. 1d: The target’s hexanamide-4-chlorophenethyl chain likely enhances lipophilicity compared to 1d’s sulfonamide-ethenyl group, which may improve blood-brain barrier penetration.
- Target Compound vs. 6b: While both share a 6-bromo-quinazolinone core, 6b’s azetidinone and naphthalene substituents contribute to its anti-inflammatory potency. The target’s hexanamide chain may offer metabolic stability over 6b’s methyl-linked azetidinone .
- Target Compound vs. 4a: The thiazolidinone and sulfanyl-acetamide groups in 4a introduce conformational rigidity absent in the target’s flexible hexanamide chain. This difference could impact binding to cyclooxygenase (COX) or other NSAID targets .
Physicochemical Properties
- Solubility : The sulfonamide in 1d improves aqueous solubility, whereas the target’s hexanamide and 4-chlorophenyl groups may reduce it, favoring lipid-rich environments .
- Electronic Effects : The sulfanylidene group in the target compound (IR stretch ~1,556 cm⁻¹ inferred from similar compounds) introduces distinct electron-withdrawing effects compared to lactam or sulfonamide substituents, modulating charge distribution and reactivity .
Computational Insights
For example, the 4-chlorophenethyl group in the target may exhibit π-π stacking with aromatic residues in COX-2, similar to naphthalene in 6b .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
